molecular formula C24H25N3O4S B2432202 2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide CAS No. 900004-08-2

2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide

Cat. No.: B2432202
CAS No.: 900004-08-2
M. Wt: 451.54
InChI Key: DZUXYOHNVHYLEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide is a useful research compound. Its molecular formula is C24H25N3O4S and its molecular weight is 451.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[[4-oxo-3-(3-propan-2-yloxypropyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4S/c1-16(2)30-14-8-13-27-23(29)22-21(18-11-6-7-12-19(18)31-22)26-24(27)32-15-20(28)25-17-9-4-3-5-10-17/h3-7,9-12,16H,8,13-15H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZUXYOHNVHYLEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide is a synthetic organic molecule with potential biological activities. Its structure includes a benzofuro-pyrimidine core, which has been associated with various pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C26H29N3O4S
  • Molecular Weight : 479.6 g/mol
  • IUPAC Name : N-(3,4-dimethylphenyl)-2-[[4-oxo-3-(3-propan-2-yloxypropyl)-benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways. For instance, compounds with similar structures have shown inhibition against cholesteryl ester transfer protein (CETP), which is crucial for lipid metabolism and cardiovascular health .
  • Antioxidant Properties : The presence of furo and pyrimidine moieties in its structure indicates potential antioxidant activity. Compounds in this class have been evaluated for their ability to scavenge free radicals, which can mitigate oxidative stress-related diseases .
  • Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are key players in the inflammatory response .

Biological Activity Summary

The following table summarizes the biological activities associated with 2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide and related compounds:

Activity TypeMechanism of ActionReference
CETP InhibitionReduces lipid transfer
AntioxidantScavenges free radicals
Anti-inflammatoryInhibits COX and LOX
CytotoxicityInduces apoptosis in cancer cells

Case Studies

  • Cholesterol Regulation : A study involving a related compound demonstrated significant reductions in LDL cholesterol levels in animal models through CETP inhibition, suggesting a therapeutic role in managing dyslipidemia .
  • Cancer Cell Line Studies : In vitro studies have shown that similar benzofuro-pyrimidine derivatives exhibit cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). These findings indicate potential applications in oncology .
  • Inflammatory Disease Models : Research has indicated that compounds structurally related to this molecule can reduce inflammation markers in models of arthritis and other inflammatory diseases, supporting its use as an anti-inflammatory agent .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Cytotoxicity Studies : A study demonstrated that derivatives with similar structures showed selective cytotoxicity against human breast cancer cells, with an IC50 value suggesting potent anticancer properties. This highlights the compound's potential as a lead structure for developing new anticancer agents.

Antioxidant Properties

The compound has also shown promising antioxidant activity. In vitro assays have revealed that it can effectively scavenge free radicals and reduce oxidative stress in cellular models. This property is crucial for preventing cellular damage associated with cancer and other degenerative diseases.

Enzyme Inhibition

There is evidence suggesting that this compound may possess enzyme-inhibitory properties. Studies on structurally analogous compounds have reported inhibition of dipeptidyl peptidase IV (DPP-IV), an enzyme linked to glucose metabolism and diabetes management. This suggests potential applications in treating metabolic disorders.

Case Study 1: Cytotoxicity in Cancer Research

A series of benzofuro-pyrimidine derivatives were evaluated for their antiproliferative effects on various cancer cell lines. The results indicated that these compounds could serve as promising candidates for future drug development targeting cancer therapies.

Case Study 2: Antioxidant Activity Assessment

In vitro assays demonstrated that derivatives similar to 2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide exhibited antioxidant activities comparable to standard antioxidants like ascorbic acid. This reinforces the compound's potential as a therapeutic agent in oxidative stress-related conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.